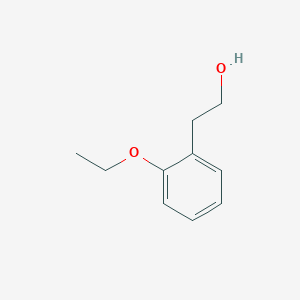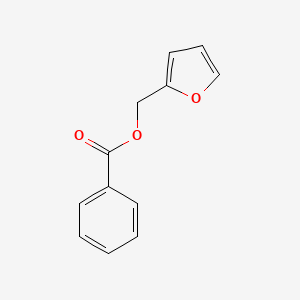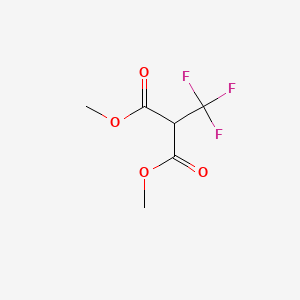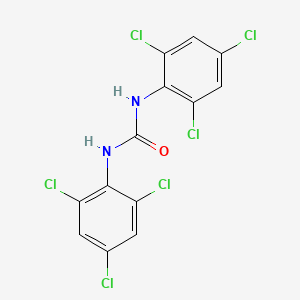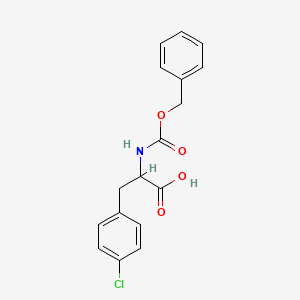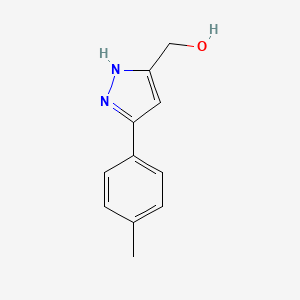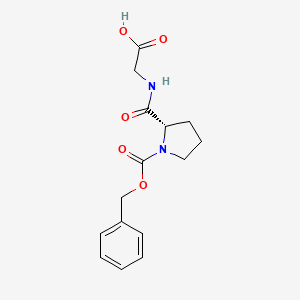
2-N-Fmoc-aminometil piperidina
Descripción general
Descripción
2-N-Fmoc-aminomethyl piperidine, also known as 9H-fluoren-9-ylmethyl 2-piperidinylmethylcarbamate, is a compound with the molecular formula C21H24N2O2 . It has a molecular weight of 336.43 . This compound is used in research and development .
Molecular Structure Analysis
The molecular structure of 2-N-Fmoc-aminomethyl piperidine is represented by the linear formula C21H24N2O2 . The compound has a molecular weight of 336.43 .
Chemical Reactions Analysis
The Fmoc group in 2-N-Fmoc-aminomethyl piperidine is rapidly removed by primary and some secondary amines . This removal is crucial in securing a good quality product in Fmoc solid phase peptide synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-N-Fmoc-aminomethyl piperidine include a molecular weight of 336.43 and a linear formula of C21H24N2O2 . The compound has a density of 1.147g/cm3, a boiling point of 530.5°C at 760 mmHg, a flashing point of 274.6°C, and a vapor pressure of 2.45E-11mmHg at 25°C .
Aplicaciones Científicas De Investigación
Síntesis de Péptidos en Fase Sólida (SPPS)
2-N-Fmoc-aminometil piperidina: se utiliza ampliamente en SPPS, que es un método para el ensamblaje rápido de péptidos . El grupo Fmoc proporciona una estrategia de protección para los aminoácidos durante el proceso de síntesis, permitiendo la adición secuencial de aminoácidos para formar una cadena peptídica. Este compuesto, en particular, se puede utilizar para introducir unidades de aminometil piperidina en péptidos, lo que puede ser crucial para la estructura y función de los péptidos sintetizados.
Investigación Proteómica
En proteómica, This compound sirve como un bloque de construcción para la síntesis de péptidos y proteínas complejos . Se utiliza para modificar la estructura de los péptidos, lo que puede ayudar en el estudio de las interacciones de las proteínas, las funciones y el papel de las proteínas en los sistemas biológicos.
Investigación Farmacéutica
Este compuesto juega un papel importante en el desarrollo de nuevos productos farmacéuticos. Se utiliza para crear nuevos fármacos basados en péptidos con posibles aplicaciones terapéuticas . La capacidad de incorporar estructuras de aminometil piperidina en moléculas de fármacos puede influir en sus propiedades farmacocinéticas y farmacodinámicas.
Síntesis Química
This compound: se utiliza en la síntesis química como grupo protector para las aminas . Es particularmente valioso en la síntesis de moléculas orgánicas complejas donde se requiere desprotección selectiva. Su uso puede agilizar las rutas sintéticas y mejorar los rendimientos generales.
Ciencia de los Materiales
En la ciencia de los materiales, este compuesto se puede utilizar para sintetizar polímeros y otros materiales que requieren una arquitectura molecular precisa . La introducción de estructuras de piperidina puede conferir a los materiales propiedades únicas como mayor resistencia o funcionalidades novedosas.
Química Analítica
This compound: también es relevante en química analítica, donde se puede utilizar como estándar o reactivo en técnicas cromatográficas para ayudar a identificar o cuantificar sustancias . Su estructura y propiedades bien definidas lo hacen adecuado para su uso en varios métodos analíticos.
Safety and Hazards
Direcciones Futuras
Future directions for the use of 2-N-Fmoc-aminomethyl piperidine could involve the exploration of alternative Fmoc-removal solutions. For example, a study found that an alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to a drastic reduction in diketopiperazine (DKP) formation compared to 20% piperidine/DMF .
Mecanismo De Acción
Target of Action
The primary target of 2-N-Fmoc-aminomethyl piperidine is the amino group of an amino acid during peptide synthesis . The compound is used as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .
Mode of Action
2-N-Fmoc-aminomethyl piperidine acts by attaching to the amino group of an amino acid, forming a protective barrier . This protection allows for the selective addition of other amino acids to the peptide chain. The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the sequential addition of amino acids in the peptide synthesis process.
Biochemical Pathways
The compound plays a crucial role in the chemical peptide synthesis pathway . It is involved in the solid-phase peptide synthesis (SPPS) method, where the amino acid is attached to a solid support and the Fmoc group is used to protect the amino group . After each coupling of an amino acid to the growing peptide chain, the Fmoc group is removed, exposing the next amino group for reaction .
Result of Action
The use of 2-N-Fmoc-aminomethyl piperidine in peptide synthesis results in the successful and selective formation of peptide bonds . By protecting the amino group, it prevents unwanted side reactions, allowing for the synthesis of peptides with a high degree of accuracy and efficiency .
Action Environment
The action of 2-N-Fmoc-aminomethyl piperidine is influenced by several environmental factors. The pH of the environment is crucial, as the Fmoc group is removed under basic conditions . The temperature can also affect the rate of reaction. Furthermore, the quality of the solvent used, particularly its freedom from amines, is critical for the success of the Fmoc-based peptide synthesis .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-13-15-7-5-6-12-22-15)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,22H,5-7,12-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMWJNIFDZWLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374673 | |
| Record name | 2-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672310-15-5 | |
| Record name | Carbamic acid, (2-piperidinylmethyl)-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 672310-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)
